N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 890940-59-7
Cat. No.: VC6785372
Molecular Formula: C24H18ClN5O
Molecular Weight: 427.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890940-59-7 |
|---|---|
| Molecular Formula | C24H18ClN5O |
| Molecular Weight | 427.89 |
| IUPAC Name | N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C24H18ClN5O/c1-16-2-8-19(9-3-16)30-24-22(14-28-30)23(26-15-27-24)29-18-6-12-21(13-7-18)31-20-10-4-17(25)5-11-20/h2-15H,1H3,(H,26,27,29) |
| Standard InChI Key | MIGTWNUSSDNKNH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
Introduction
N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities. This compound includes a 4-chlorophenoxy group attached to a phenyl ring and a 4-methylphenyl group attached to the pyrazolo[3,4-d]pyrimidine moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of drugs with specific biological targets.
Synthesis
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require the use of pyrazolo[3,4-d]pyrimidine precursors, which undergo various functionalization reactions to introduce the desired substituents.
Related Compounds and Their Activities
Several compounds share structural similarities with N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, including:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methoxy-2-methylphenyl)-6-methyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Similar pyrazolo structure | Antitumor |
| N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(morpholine-4-sulfonyl)benzamide | Contains morpholine sulfonamide | Anti-inflammatory |
| 5-(2-hydroxyphenyl)-7-methylpyrazolo[3,4-d]pyrimidine | Hydroxy substituent on phenyl ring | Antimicrobial |
These compounds highlight the diversity of biological activities associated with the pyrazolo[3,4-d]pyrimidine scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume